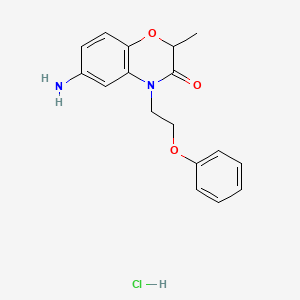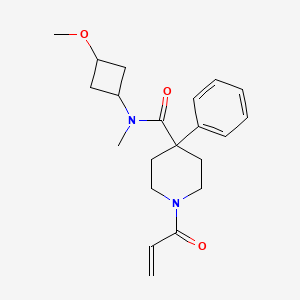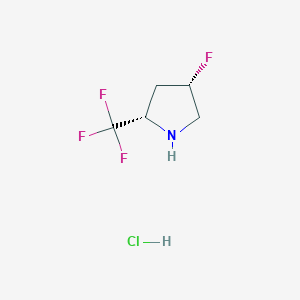![molecular formula C13H24N2O2 B2631787 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester CAS No. 1438241-13-4](/img/structure/B2631787.png)
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azabicyclo[321]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is an intriguing compound with a complex structure that lends itself to various scientific applications
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:
Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.
Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.
Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.
化学反应分析
Types of Reactions
Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.
Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (chlorine, bromine), amines.
Major Products Formed
Depending on the reaction conditions, the major products can include:
N-oxides from oxidation.
Reduced amines and alcohols from reduction.
Halogenated derivatives from substitution.
科学研究应用
This compound has a wide range of applications across several fields:
Chemistry: : It is utilized as a precursor for synthesizing more complex molecules.
Biology: : Its structure makes it a candidate for studying enzyme interactions and binding affinity.
Medicine: : Potential therapeutic applications include acting as a scaffold for drug development targeting neurological pathways.
Industry: : Used in the synthesis of performance materials and fine chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.
相似化合物的比较
Compared to its analogs, such as:
8-Azabicyclo[3.2.1]octane derivatives without ester groups: : The presence of the tert-butyl ester imparts distinct pharmacokinetic properties.
Compounds with different ester groups: : Variations in ester groups (e.g., methyl, ethyl) significantly alter solubility and reactivity.
Its uniqueness lies in the specific arrangement of functional groups, which combine to offer a balance of stability and reactivity, making it exceptionally versatile for various applications.
This article provides a detailed overview while steering clear of oversimplified abbreviations or acronyms
属性
IUPAC Name |
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIYTAPVHXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
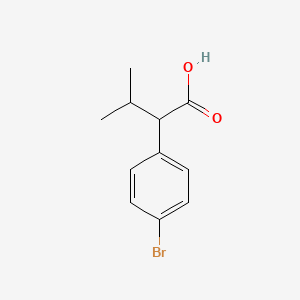
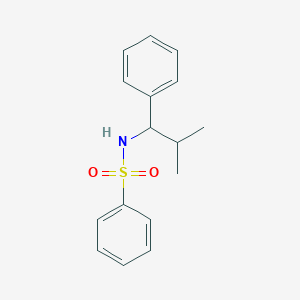
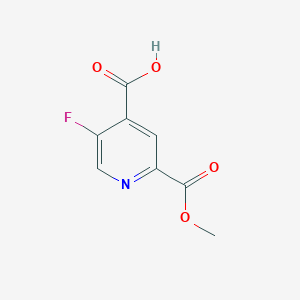
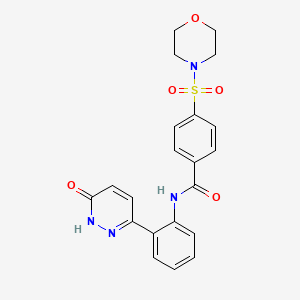
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2631714.png)
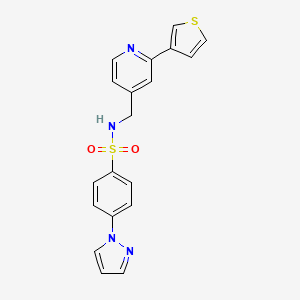
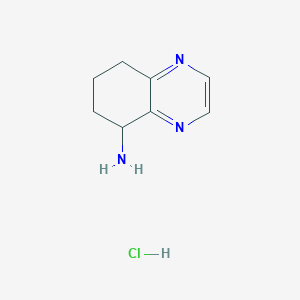
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)
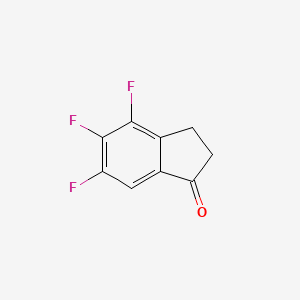
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)
